molecular formula C14H9NO3 B1353792 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 20877-86-5

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B1353792
CAS RN: 20877-86-5
M. Wt: 239.23 g/mol
InChI Key: JXLXUQZYJCFIGY-UHFFFAOYSA-N
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Description

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the linear formula C14H9NO3 . It is used in various research and development applications .


Synthesis Analysis

The synthesis of 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione and similar compounds has been reported in the literature . The presence of a benzimidazole ring in its structure enables π-π stacking and π-π T-shaped interactions .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione is characterized by the presence of a benzimidazole ring. This planar structure enables π-π stacking, π-π T-shaped interactions, and the presence of an NH group could serve as an H-bond donor as well as an acceptor site .


Physical And Chemical Properties Analysis

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione has a molecular weight of 239.23 g/mol. It has a high GI absorption, is not a P-gp substrate, and is an inhibitor of CYP1A2 . Its water solubility is reported to be 1.26 mg/ml .

Scientific Research Applications

Synthesis and Heterocyclic Applications 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione derivatives are primarily used as building blocks in synthesizing various nitrogen-containing heterocyclic structures. These include quinazolines, quinazolones, quinazolinediones, benzodiazepines, quinolinones, and tryptanthrin derivatives. The synthesis methods involve cyclization of anthranilic acids, catalytic carbonylation of substituted anilines, transformation of phthalic anhydride derivatives, oxidation of isatin derivatives, and oxidation of indoles with Oxone (Bogdanov & Mironov, 2016).

Antitubercular Potential Compounds like 3-Phenyl-2H,4H-benzo[e][1,3]oxazine-2,4-dione have been identified as potential antituberculotics. Their activity against Mycobacterium tuberculosis and M. kansasii increases with electron-accepting properties of the substituents. Bromine introduction into position 6 also positively influences their activity (Waisser et al., 1993).

Green Chemistry Applications In the realm of green chemistry, azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones have been synthesized using a novel catalyst, CuO@RHA/MCM-41 nanocomposite. This process offers advantages like mild conditions, excellent yields, simple procedure, and reduced environmental consequences (Nikpassand et al., 2018).

Antimicrobial and Antifungal Applications Novel compounds derived from 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione have shown significant antimicrobial and antifungal activities. These compounds were effective against bacteria like Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai et al., 2017).

Pharmaceutical Research In pharmaceutical research, derivatives of 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione have been investigated as inhibitors of RANKL-induced osteoclastogenesis and bone resorption. They showed potential in treating osteoclast-related diseases due to their ability to suppress osteoclast differentiation without significant cytotoxic effects (Chen et al., 2016).

properties

IUPAC Name

1-phenyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)15(14(17)18-13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLXUQZYJCFIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450153
Record name 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione

CAS RN

20877-86-5
Record name N-Phenylisatoic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20877-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The novel 1,2-diphenylquinolones of formula IV, where m is the integer 0, are prepared by three methods. In a first method the 1,2-diphenylquinolones (IV, m=0) are prepared by reaction of an appropriate N-phenylisatoic anhydride with an appropriate lower-alkyl benzoylacetate, hydrolysis of the resulting 1,2-phenylquinolone-3-carboxylate to the corresponding 3-carboxy compound and pyrolytic elimination of the carboxyl group. In a second method the 1,2-diphenylquinolones (IV, m=0) are prepared by reaction of an appropriate N-phenylisatoic anhydride with sodium methylsulfinylmethide (hereinafter dimsyl sodium), and reaction of the methylsulfinylacetophenone so obtained with an appropriate benzaldehyde. The N-phenylisatoic anhydride is prepared by reacting an appropriate 2-bromo (or chloro)benzoic acid with an appropriate aniline and reacting the resulting anthranilic acid with ethyl chloroformate. These steps are illustrated by the following equations: ##STR8##
[Compound]
Name
2-bromo (or chloro)benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Guan, K Hillrichs, C Ünlü, K Rissanen, M Nieger… - Tetrahedron, 2015 - Elsevier
N-Heterocyclic carbenes of indazole (indazol-3-ylidenes), which are substituted at N1 with aromatics were generated in situ from the corresponding indazolium salts. At 60 C the indazol-…
Number of citations: 13 www.sciencedirect.com

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